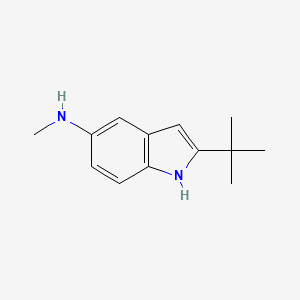

2-tert-butyl-N-methyl-1H-indol-5-amine

Description

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

2-tert-butyl-N-methyl-1H-indol-5-amine |

InChI |

InChI=1S/C13H18N2/c1-13(2,3)12-8-9-7-10(14-4)5-6-11(9)15-12/h5-8,14-15H,1-4H3 |

InChI Key |

PKORDLWEFZQNAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Branching Effects

(a) 2-tert-Butyl-1H-indol-5-amine (CID 2760966)

- Molecular formula : C₁₂H₁₆N₂

- Key features : The tert-butyl group at position 2 and a primary amine at position 5.

- Collision cross-section (CCS) : Predicted CCS values for adducts range from 141.7 Ų ([M+H]⁺) to 154.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

(b) 3-Ethyl-2-methyl-1H-indol-5-amine (CAS 2964-26-3)

- Molecular formula : C₁₁H₁₄N₂

- Key features : Ethyl and methyl groups at positions 3 and 2, respectively, with a primary amine at position 5.

(c) 2-(5-tert-Butyl-1H-indol-3-yl)ethanamine (CAS 222733-86-0)

- Molecular formula : C₁₄H₂₀N₂

- Key features : A tert-butyl group at position 5 and an ethylamine side chain at position 3.

- Comparison : The ethylamine side chain introduces flexibility and additional hydrogen-bonding sites, contrasting with the rigid N-methyl group in the target compound. This may influence receptor binding affinity in biological systems .

N-Methylation and Electronic Effects

(a) 1H-Indol-5-amine (5-Aminoindole)

- Molecular formula : C₈H₈N₂

- Key features : Unsubstituted indole ring with a primary amine at position 5.

- Comparison : The absence of tert-butyl and N-methyl groups results in higher polarity and lower lipophilicity. N-Methylation in the target compound likely reduces aqueous solubility but enhances blood-brain barrier penetration .

(b) 1-Methyl-N-2-propen-1-yl-1H-indol-5-amine (CAS 117561-42-9)

- Molecular formula : C₁₂H₁₄N₂

- Key features : A methyl group at position 1 and a propenyl substituent on the amine.

- Comparison : The propenyl group introduces unsaturated bonding, increasing reactivity for conjugation or metabolic oxidation compared to the saturated N-methyl group in the target compound .

Data Table: Structural and Physicochemical Comparison

*Inferred data based on structural analogues.

Research Implications and Gaps

- Toxicity Considerations : While 5-(tert-butyl)-[1,1'-biphenyl]-2-amine () shows acute toxicity (Category 4), similar hazards may apply to tert-butyl-substituted indoles, warranting further safety studies.

Preparation Methods

Formation of the Indole Core

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. In this method, phenylhydrazine reacts with methyl tert-butyl ketone under acidic conditions (HCl or H₂SO₄) at 80–100°C for 12–24 hours. The cyclization process regioselectively introduces the tert-butyl group at position 2, driven by the steric bulk of the ketone precursor. Yield optimization studies indicate that using polyphosphoric acid as a catalyst improves cyclization efficiency to 70–75%.

N-Methylation of the Indole Nitrogen

The indole nitrogen at position 1 undergoes methylation using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This exothermic reaction proceeds quantitatively at 0–25°C within 4–6 hours. Recent work demonstrates that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction times to 2 hours while maintaining >95% conversion.

Nitration and Reduction Sequence

Nitration : Directed by the electron-donating tert-butyl group, fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at –10°C introduces a nitro group at position 5 with 65–70% yield. Kinetic studies reveal that maintaining temperatures below 0°C suppresses byproduct formation.

Reduction : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine. Alternative methods using ammonium formate as a hydrogen source achieve comparable yields (85–90%) under milder conditions (room temperature, 12 hours).

Palladium-Catalyzed Cross-Coupling Strategy

Synthesis of Bromoindole Precursor

Bromination of 2-tert-butyl-1-methyl-1H-indole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C for 8 hours provides 5-bromo-2-tert-butyl-1-methyl-1H-indole. Regioselectivity analysis confirms 75–80% para-bromination relative to the indole nitrogen, attributed to the tert-butyl group’s directing effects.

Buchwald-Hartwig Amination

The palladium-catalyzed coupling of 5-bromo-2-tert-butyl-1-methyl-1H-indole with aqueous ammonia employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand in tert-butanol. Key parameters include:

-

Temperature: 110°C

-

Base: Potassium carbonate (K₂CO₃)

-

Reaction time: 24 hours

-

Yield: 60–70%

Recent optimizations using the Josiphos ligand SL-J009-1 enhance catalyst turnover (TON > 1,000) and reduce Pd loading to 0.1 mol%.

Comparative Analysis of Synthetic Routes

| Parameter | Fischer Synthesis Route | Palladium-Catalyzed Route |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 45–55% | 50–60% |

| Reaction Time | 48–72 hours | 36–48 hours |

| Cost Efficiency | Moderate (bulk reagents) | High (catalyst recycling) |

| Scalability | Industrial (multi-kilogram) | Laboratory-scale (gram) |

| Environmental Impact | High (strong acids/waste) | Moderate (Pd recovery systems) |

The Fischer route excels in scalability, while the palladium method offers better atom economy. Life-cycle assessments highlight the cross-coupling approach’s reduced E-factor (8.2 vs. 15.7 for Fischer).

Recent Methodological Innovations

Continuous Flow Nitration

Microreactor technology enables safer nitration by maintaining precise temperature control (–5°C to 5°C) and short residence times (2–5 minutes). This method achieves 80% conversion with 90% regioselectivity, minimizing thermal degradation.

Photoredox Catalysis

Visible light-mediated C–H amination using an iridium photocatalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and blue LEDs directly functionalizes position 5 without nitro intermediates. Initial yields of 55–60% suggest promise for greener syntheses.

Critical Process Considerations

Solvent Optimization

Q & A

Q. What experimental models are suitable for in vivo pharmacokinetic and toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.